synthesis and properties of 4,5-difluoroindolin-2-one
synthesis and properties of 4,5-difluoroindolin-2-one
An In-Depth Technical Guide to the Synthesis and Properties of 4,5-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has become a pivotal strategy for modulating physicochemical and pharmacokinetic properties, often leading to compounds with enhanced potency and improved metabolic stability. This guide provides a comprehensive technical overview of 4,5-difluoroindolin-2-one, a key intermediate in the development of next-generation pharmaceuticals. We will explore its synthesis through logical, field-proven routes, detail its physicochemical and spectroscopic properties, and discuss its significance and application in modern drug discovery, with a particular focus on the development of kinase inhibitors.
Introduction: The Strategic Value of 4,5-Difluoroindolin-2-one
4,5-Difluoroindolin-2-one is a synthetic organic compound featuring a bicyclic indole core with two fluorine atoms substituted on the benzene ring at positions 4 and 5. This specific substitution pattern is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry.
The introduction of fluorine can profoundly influence a molecule's biological profile.[1][2] Key advantages include:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Fluorine substitution at the 4 and 5 positions can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.
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Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functionalities, such as the amide proton, which can influence solubility and interactions with biological targets.
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Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of the molecule to better fit into a binding pocket.
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Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Consequently, 4,5-difluoroindolin-2-one has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors for oncology.[3] Its structure provides a robust platform for creating bioactive molecules with enhanced binding affinity, selectivity, and superior pharmacokinetic profiles.[3]
Synthesis of 4,5-Difluoroindolin-2-one: A Plausible and Efficient Route
While multiple synthetic strategies for oxindole cores exist, a highly efficient and industrially scalable approach involves the reductive cyclization of a corresponding 2-nitrophenylacetate derivative. This method is advantageous due to the availability of starting materials and the generally high yields of the cyclization step. A plausible and well-precedented synthesis of 4,5-difluoroindolin-2-one begins with 4,5-difluoro-2-nitroaniline.[4][5][6]
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway to 4,5-difluoroindolin-2-one.
Causality Behind Experimental Choices
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Starting Material Selection: 4,5-Difluoro-2-nitroaniline is a commercially available and logical precursor.[5][6] The nitro and amine groups provide the necessary handles for the subsequent chemical transformations required to build the oxindole ring system. An alternative, analogous route often starts with a dihalonitrobenzene, reacting it with a malonic ester.[7]
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Introduction of the Acetic Acid Moiety: A standard method to construct the oxindole framework is via an intermediate like diethyl (4,5-difluoro-2-nitrophenyl)malonate. This is typically achieved by converting the starting aniline to a more suitable intermediate (like an iodo- or bromo-derivative via a Sandmeyer reaction) which can then undergo nucleophilic substitution with the enolate of diethyl malonate.
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Reductive Cyclization: The core of the synthesis is the simultaneous reduction of the nitro group to an amine and the intramolecular cyclization to form the five-membered lactam ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[8][9] Alternatively, reduction with iron powder in acetic acid provides a cost-effective and robust option, particularly for larger-scale synthesis.[7]
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Hydrolysis and Decarboxylation: The resulting 3-carboxyethyl-oxindole intermediate is then subjected to acidic hydrolysis. Heating in aqueous acid, such as hydrochloric acid, serves to both hydrolyze the ester to a carboxylic acid and subsequently promote decarboxylation, yielding the final target molecule, 4,5-difluoroindolin-2-one.
Physicochemical and Spectroscopic Properties
The defining characteristics of 4,5-difluoroindolin-2-one are summarized below.
Physicochemical Data
| Property | Value |
| CAS Number | 850429-64-0 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Boiling Point | 294.7°C at 760 mmHg |
| Appearance | Solid at room temperature |
| Solubility | Soluble in common organic solvents |
(Data sourced from commercial supplier information)[3]
Predicted Spectroscopic Characteristics
While experimental spectra are not publicly available, the structure allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
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¹H NMR:
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Aromatic Region (6.8-7.5 ppm): Two signals corresponding to the aromatic protons at C6 and C7. These protons will exhibit coupling to each other (ortho-coupling, J ≈ 8-9 Hz) and additional, smaller couplings to the fluorine atoms at C5 and C4, respectively (J_HF ≈ 6-10 Hz), resulting in complex doublet of doublets patterns.
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Methylene Protons (≈3.6 ppm): A sharp singlet corresponding to the two protons of the CH₂ group at C3.
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Amide Proton (≈8.0-9.0 ppm): A broad singlet for the NH proton, which may exchange with D₂O.
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-
¹³C NMR:
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Carbonyl Carbon (≈175 ppm): A singlet for the C2 carbonyl carbon.
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Aromatic Carbons (105-150 ppm): Six distinct signals. The carbons directly bonded to fluorine (C4 and C5) will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-250 Hz).[10] The carbons adjacent to the C-F bonds (C3a, C6, C7a) will show smaller two- or three-bond couplings (²J_CF or ³J_CF).
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Methylene Carbon (≈36 ppm): A singlet for the C3 carbon.
-
-
¹⁹F NMR:
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Two distinct signals are expected for the non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.
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Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 4,5-difluoroindolin-2-one is as a high-value intermediate in the synthesis of pharmaceuticals. The oxindole scaffold is a "privileged structure" known to bind to a variety of biological targets, most notably the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Caption: Drug discovery workflow using 4,5-difluoroindolin-2-one.
A common synthetic step involves a condensation reaction (e.g., Knoevenagel condensation) between the C3 methylene group of 4,5-difluoroindolin-2-one and a substituted aldehyde. This reaction introduces a crucial 3-alkylidene moiety, which is a common feature in many kinase inhibitors like Sunitinib. The fluorine atoms at the 4 and 5 positions help to anchor the molecule in the target's binding site and improve its overall drug-like properties. By varying the aldehyde, medicinal chemists can rapidly generate a library of analogs for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic parameters.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible, multi-step synthesis of 4,5-difluoroindolin-2-one based on established chemical principles for oxindole synthesis.
Objective: To synthesize 4,5-difluoroindolin-2-one from 4,5-difluoro-2-nitrophenylacetic acid.
Step 1: Synthesis of Methyl (4,5-difluoro-2-nitrophenyl)acetate
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Reagents & Setup: To a solution of 4,5-difluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Reaction: Warm the mixture to reflux and heat for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl ester can often be used in the next step without further purification.
Step 2: Reductive Cyclization to 4,5-Difluoroindolin-2-one
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Reagents & Setup: In a flask suitable for hydrogenation, dissolve the crude methyl (4,5-difluoro-2-nitrophenyl)acetate (1.0 eq) in acetic acid (0.1 M).
-
Reduction: Add iron powder (4.0-5.0 eq) portion-wise to the stirring solution. The reaction is exothermic. Maintain the temperature below 60°C with a water bath.
-
Cyclization: After the addition is complete, heat the mixture to 90-100°C for 2-3 hours. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indolin-2-one ring.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with water and brine to remove residual acetic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4,5-difluoroindolin-2-one.
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